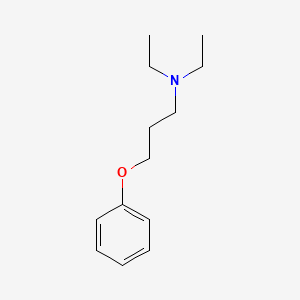
5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide, also known as FPBA, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. FPBA is a small molecule that belongs to the class of benzamides and has a molecular weight of 296.3 g/mol.
Mecanismo De Acción
The mechanism of action of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of damaged DNA. By inhibiting PARP, 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide prevents the repair of DNA damage, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has also been shown to inhibit the growth of bacteria and fungi. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide achieves this by disrupting the cell membrane of these microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide a promising candidate for cancer therapy. However, one of the limitations of using 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide in scientific research. One potential direction is the development of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide-based cancer therapies. Another potential direction is the use of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide as a tool for studying DNA repair mechanisms. Additionally, further research is needed to optimize the synthesis of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide and improve its solubility in water.
Conclusion
In conclusion, 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide is a promising chemical compound that has gained attention in scientific research due to its potential use in various fields. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of cancer cells, bacteria, and fungi, and has several advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide and optimize its use in scientific research.
Métodos De Síntesis
5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-fluoro-2-nitrobenzoic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1H-pyrrole-1-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to yield 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been extensively studied in scientific research due to its potential use in various fields. One of the most promising applications of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide is in the field of cancer research. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide achieves this by inducing apoptosis, a process of programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
5-fluoro-N-pyridin-4-yl-2-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-3-4-15(20-9-1-2-10-20)14(11-12)16(21)19-13-5-7-18-8-6-13/h1-11H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDIWTSBTPFPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)

![2-(2-methoxyethyl)-6-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6138864.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)

![2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6138880.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6138888.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B6138902.png)
![methyl N-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6138922.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-isobutyl-N-methyl-3-isoxazolecarboxamide](/img/structure/B6138933.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6138938.png)